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Compound of Interest

Compound Name: 2-(2-Amino-6-fluorophenyl)ethanol

CAS No.: 132715-66-3

Cat. No.: B1499382

Get Quote

This guide provides an in-depth analysis of the spectroscopic data for 2-(2-Amino-6-
fluorophenyl)ethanol, a key intermediate in various synthetic applications. The structural

elucidation of this compound is paramount for ensuring purity, confirming identity, and

understanding its reactivity. Herein, we present a comprehensive examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While

experimental data for this specific molecule is not readily available in public databases, this

guide will leverage predictive models and data from analogous structures to provide a robust

characterization framework.

Molecular Structure and Key Features
2-(2-Amino-6-fluorophenyl)ethanol possesses a unique combination of functional groups that

give rise to a distinct spectroscopic fingerprint. The presence of a primary amine (-NH₂), a

hydroxyl group (-OH), a fluoro-substituted aromatic ring, and an ethyl chain allows for a

detailed analysis across various spectroscopic platforms.

Caption: 2D Structure of 2-(2-Amino-6-fluorophenyl)ethanol
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[1]

¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the chemical environment,

connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a

proton is influenced by the electron density around it.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] The choice of

solvent is critical as it must dissolve the analyte without showing interfering signals in the

spectral region of interest.[3]

Instrumentation: Place the NMR tube in the spectrometer's probe.[4] Modern NMR

spectrometers utilize a strong superconducting magnet to align the nuclear spins of the

protons.[3]

Data Acquisition: The instrument applies a radiofrequency pulse to excite the protons. As the

protons relax back to their ground state, they emit a signal that is detected and recorded as a

free induction decay (FID).

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal

into a frequency-domain spectrum, which is the familiar plot of intensity versus chemical

shift.[1]

Sample Preparation Instrumentation Data Acquisition Data Processing
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Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 6.8 - 7.2 m 1H Ar-H

~ 6.6 - 6.8 m 2H Ar-H

~ 4.5 - 5.0 br s 2H -NH₂

3.89 t 2H -CH₂-OH

2.95 t 2H Ar-CH₂-

~ 2.0 - 2.5 br s 1H -OH

Note: Chemical shifts are predictions and may vary in an experimental spectrum. The broad

singlets for the -NH₂ and -OH protons are due to chemical exchange and their chemical shifts

can be highly dependent on concentration and temperature.

Interpretation:

The aromatic protons are expected to appear in the range of 6.6-7.2 ppm. The fluorine

substituent and the amino group will influence their precise chemical shifts and coupling

patterns, likely resulting in a complex multiplet.

The methylene group adjacent to the hydroxyl group (-CH₂-OH) is predicted to be a triplet

around 3.89 ppm due to coupling with the neighboring methylene group.

The benzylic methylene group (Ar-CH₂-) is also expected to be a triplet around 2.95 ppm.

The amine and hydroxyl protons typically appear as broad singlets and their signals can be

confirmed by D₂O exchange, where they would disappear from the spectrum.

¹³C NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: ¹³C NMR spectroscopy provides information about the different carbon environments

in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: The experimental procedure is similar to that of ¹H NMR, but typically

requires a higher concentration of the sample (20-50 mg) and a longer acquisition time due to

the lower natural abundance of the ¹³C isotope.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 150 - 160 (d) C-F

~ 140 - 150 C-NH₂

~ 125 - 130 Ar-CH

~ 115 - 125 (d) Ar-CH

~ 110 - 120 Ar-C-CH₂

62.1 -CH₂-OH

35.8 Ar-CH₂-

Note: The carbons in the aromatic ring that are coupled to fluorine will appear as doublets due

to C-F coupling.

Interpretation:

The carbon atom directly bonded to the fluorine atom is expected to be significantly

downfield and will appear as a doublet.

The carbon atom bonded to the amino group will also be downfield.

The remaining aromatic carbons will appear in the typical aromatic region.

The aliphatic carbons of the ethanol side chain will be the most upfield signals.
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Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. Different functional groups absorb at characteristic

frequencies, allowing for their identification.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Background Scan: A background spectrum of the empty ATR crystal is recorded to account

for any atmospheric or instrumental absorptions.[5]

Sample Application: A small amount of the solid or liquid sample is placed directly onto the

ATR crystal.[6]

Sample Scan: An IR beam is passed through the ATR crystal, where it interacts with the

sample at the surface. The transmitted light is then sent to the detector.

Data Processing: The instrument's software ratios the sample scan against the background

scan to generate the final absorbance or transmittance spectrum.

Background Scan (Empty ATR)

Place Sample on ATR Crystal

Acquire Sample Interferogram

Fourier Transform & Ratioing

Final IR Spectrum
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Click to download full resolution via product page

Caption: ATR-FTIR Experimental Workflow.

Predicted Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3400 - 3200 Broad, Medium O-H Stretching

3300 - 3500 Medium N-H
Stretching (doublet for

primary amine)

3000 - 3100 Medium C-H (aromatic) Stretching

2850 - 2960 Medium C-H (aliphatic) Stretching

1600 - 1650 Medium N-H Bending

1450 - 1600 Medium to Strong C=C
Aromatic Ring

Stretching

1200 - 1300 Strong C-N Stretching

1000 - 1250 Strong C-O Stretching

1000 - 1400 Strong C-F Stretching

Interpretation:

A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of

the alcohol, likely broadened by hydrogen bonding.

The N-H stretching of the primary amine should appear as a doublet in the 3300-3500 cm⁻¹

range.

The presence of both aromatic and aliphatic C-H stretches will be observed just above and

below 3000 cm⁻¹, respectively.
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Strong absorptions corresponding to C-O, C-N, and C-F stretching will be present in the

fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio

(m/z) of ions.[7] In electron ionization (EI) mass spectrometry, a high-energy electron beam

bombards the sample, causing ionization and fragmentation of the molecule.[8] The resulting

pattern of fragments provides valuable information about the molecular weight and structure of

the compound.

Experimental Protocol: Acquiring an EI Mass Spectrum

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

where it is vaporized in a high vacuum.[9]

Ionization: The gaseous sample molecules are bombarded with a high-energy electron

beam, leading to the formation of a molecular ion (M⁺) and fragment ions.[8][9]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their m/z ratio.

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrometry Data

Molecular Ion (M⁺): The molecular weight of 2-(2-Amino-6-fluorophenyl)ethanol
(C₈H₁₀FNO) is 155.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 155.

Key Fragmentation Pathways:

Loss of H₂O: A peak at m/z = 137 (M - 18) could result from the loss of a water molecule.

Loss of CH₂OH: Alpha-cleavage next to the oxygen atom could lead to the loss of a

CH₂OH radical, resulting in a fragment at m/z = 124 (M - 31).
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Benzylic Cleavage: Cleavage of the C-C bond between the two aliphatic carbons would be

a favorable fragmentation, leading to the formation of a stable benzylic cation at m/z =

124.

Loss of C₂H₄O: A McLafferty-like rearrangement could potentially lead to the loss of

ethylene oxide, although this is less common for this structure.

M+ (m/z 155)

Fragment 1 (m/z 137)- H₂O

Fragment 2 (m/z 124)

- CH₂OH

Click to download full resolution via product page

Caption: Plausible Fragmentation Pathways in EI-MS.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide, based on predictive models

and established principles, provides a robust framework for the characterization of 2-(2-Amino-
6-fluorophenyl)ethanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed

picture of the molecule's structure, which can be used to confirm its identity and assess its

purity in a research or drug development setting. It is imperative for researchers to compare

experimentally obtained data with these predictions to achieve a conclusive structural

assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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